2,4-Dimethylpyridine
Overview
Description
2, 4-Dimethylpyridine, also known as 2, 4-lutidene, belongs to the class of organic compounds known as methylpyridines. These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group. 2, 4-Dimethylpyridine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, 2, 4-dimethylpyridine is primarily located in the cytoplasm.
Mechanism of Action
Target of Action
2,4-Dimethylpyridine, also known as 2,4-Lutidine , is a heterocyclic organic compound and one of several dimethyl-substituted derivatives of pyridine It’s known that pyridines and their derivatives have a wide range of biological targets due to their presence in many natural products, pharmaceuticals, and agrochemical compounds .
Biochemical Pathways
The biodegradation of pyridines, including this compound, proceeds via multiple pathways . Although pyridine is an excellent source of carbon, nitrogen, and energy for certain microorganisms, methylation significantly retards degradation of the pyridine ring . This suggests that this compound may interact with biochemical pathways in a similar manner, affecting the energy metabolism of certain microorganisms.
Pharmacokinetics
Some physical and chemical properties have been reported, such as its boiling point . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
For example, pyridines and their derivatives are known to interact with various biological targets, influencing a wide range of physiological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the biodegradation of pyridines is known to be influenced by environmental conditions . Additionally, the compound’s physical and chemical properties, such as its boiling point , can be affected by environmental factors like temperature and pressure.
Properties
IUPAC Name |
2,4-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYNAJVZFGKDEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051556 | |
Record name | 2,4-Dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red hygroscopic liquid; [Aldrich MSDS], Liquid, Yellowish liquid; Smoky phenolic odor | |
Record name | 2,4-Dimethylpyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10379 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,4-Dimethylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-Dimethylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
350 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2,4-Dimethylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-Dimethylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.929 - 0.935 (20º) | |
Record name | 2,4-Dimethylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2127/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
3.17 [mmHg] | |
Record name | 2,4-Dimethylpyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10379 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-47-4 | |
Record name | 2,4-Dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Lutidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-LUTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83903UJ0WW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Dimethylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-64 °C | |
Record name | 2,4-Dimethylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-dimethylpyridine?
A1: The molecular formula of this compound is C7H9N, and its molecular weight is 107.15 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Numerous studies provide spectroscopic data for this compound. These include:
- 1H NMR spectroscopy: [, , ] This technique provides information about the hydrogen atoms within the molecule, including their chemical shifts and coupling constants.
- 13C NMR spectroscopy: [] This technique provides information about the carbon atoms in the molecule.
- Infrared (IR) spectroscopy: [, , ] This technique reveals information about the vibrational modes of the molecule, allowing identification of functional groups.
Q3: How do the methyl groups in this compound influence its physical properties?
A3: The position of the methyl groups in this compound significantly influences its physical properties compared to pyridine or other isomers. Research has shown that this compound exhibits distinct:
- Vapor pressure: [] The presence and position of methyl groups affect the volatility of the molecule.
- Heat capacity: [, ] The methyl groups contribute to the overall heat capacity of the molecule, particularly regarding their rotation.
- Melting point and boiling point: [] The methyl groups affect intermolecular interactions, influencing melting and boiling points.
Q4: Does this compound exhibit any unique phase transitions?
A4: No, research indicates that this compound does not undergo any lambda-type phase transitions in its crystalline state, unlike its isomer 2,6-dimethylpyridine and 3,4-dimethylpyridine. []
Q5: Can this compound act as a ligand in metal complexes?
A5: Yes, this compound readily acts as a nitrogen-donor ligand in various metal complexes. Studies show complex formation with:
- Copper(I) salts: [, ] Different stoichiometries and polymeric structures are observed depending on the counterion and reaction conditions.
- Silver(I) salts: [] Similar to copper(I), complexes with varying stoichiometries and structures are observed.
- Palladium(II) complexes: [] this compound acts as a ligand in palladium complexes studied for potential anti-cancer activity.
- Titanium tetrachloride (TiCl4): [, ] It forms Lewis acid-base adducts with TiCl4, influencing the polymerization of isobutylene.
Q6: How does this compound behave in reactions with borinium ions?
A6: Gas-phase studies using the equilibrium method reveal that the binding strength of dimethoxy borinium ions to this compound is greater than that to 2-methylpyridine. This preference is consistent with the relative gas-phase basicities of these compounds. The study suggests that the borinium ion likely binds to the same nitrogen atom as a proton. []
Q7: Can this compound be oxidized to its N-oxide?
A7: Yes, this compound can be efficiently oxidized to its corresponding N-oxide using trichloroisocyanuric acid as the oxidizing agent in the presence of acetic acid and water. This reaction offers a convenient method for synthesizing the N-oxide derivative. [, ]
Q8: What is the role of this compound in isobutylene polymerization?
A8: this compound functions as an electron donor or Lewis base in the living cationic polymerization of isobutylene. Studies reveal:
- Rate Modulation: Increasing the concentration of this compound generally leads to a slight decrease in the polymerization rate. [, ]
- Living Polymerization: Its presence allows for controlled polymerization, yielding polymers with predictable molecular weights and narrow polydispersity indices. [, , ]
- Carbocation Stabilization: It interacts with the propagating carbocation species, stabilizing them and preventing unwanted side reactions like chain transfer or termination. [, ]
Q9: Are there any studies on the biological activity of this compound metal complexes?
A9: Yes, recent research investigates the potential of platinum(II) complexes containing this compound as anti-cancer agents. [, ] Specifically, these studies evaluate:
- Cytotoxicity: In vitro assays assess the complexes' ability to inhibit the growth and viability of cancer cell lines, such as breast cancer cells (MCF-7 and MDA-MB-231). [, ]
- Mechanism of Action: Studies explore the complexes' effects on cell cycle progression, DNA synthesis, and apoptosis induction to understand their anti-cancer mechanisms. [, ]
- Selectivity: Research investigates if these complexes exhibit any preferential toxicity towards cancer cells compared to normal, healthy cells. [, ]
Q10: Is there any information about the biodegradation of this compound?
A10: Yes, research has demonstrated the biodegradation of this compound by specific bacterial strains. One study highlights the capability of Rhodococcus erythropolis to degrade this compound. [] Understanding such biodegradation pathways is crucial for environmental remediation strategies.
Q11: Are there any environmental concerns associated with this compound?
A11: While specific data on the environmental impact of this compound might be limited in the provided research, it's crucial to acknowledge its presence in industrial wastewater, particularly from coal processing and the production of synthetic materials. [] Understanding its environmental fate and potential for bioaccumulation is essential for developing sustainable waste management practices.
Q12: Have computational methods been applied to study this compound?
A12: Yes, computational chemistry techniques, particularly density functional theory (DFT), have been employed to study this compound and its metal complexes. [] These calculations help predict:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.